molecular formula C11H17N3 B12335465 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- CAS No. 850893-09-3

1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)-

Cat. No.: B12335465
CAS No.: 850893-09-3
M. Wt: 191.27 g/mol
InChI Key: YKRTWYJMOPPKGN-UHFFFAOYSA-N
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Description

1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)-, is a seven-membered heterocyclic compound with a partially saturated azepine ring (one nitrogen atom) and a 2-pyrimidinylmethyl substituent at the 4-position.

Hexahydroazepines (azepanes) are valued in drug design for their conformational flexibility and ability to mimic bioactive natural products. The 2-pyrimidinylmethyl substituent may influence electronic properties (e.g., polarity, hydrogen-bonding capacity) and pharmacokinetic parameters (e.g., solubility, metabolic stability) compared to simpler alkyl or aryl substituents .

Properties

CAS No.

850893-09-3

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

4-(pyrimidin-2-ylmethyl)azepane

InChI

InChI=1S/C11H17N3/c1-3-10(4-8-12-5-1)9-11-13-6-2-7-14-11/h2,6-7,10,12H,1,3-5,8-9H2

InChI Key

YKRTWYJMOPPKGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)CC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Benzene-Derived Cyclization

A classical approach involves the reaction of benzene derivatives with ethoxy carbonyl nitrene to generate N-ethoxycarbonyl-1H-azepine intermediates. Subsequent alkaline hydrolysis and isomerization yield 3H-azepine derivatives, which can be further functionalized. While this method provides a pathway to saturated azepines, the instability of 1H-azepine intermediates necessitates careful temperature control (typically 0–5°C) to prevent rearrangement.

Phenylazide Decomposition

Decomposition of phenylazides in the presence of primary/secondary amines offers an alternative route to 3H-azepine derivatives. For the target compound, this method could theoretically introduce the pyrimidinylmethyl substituent through judicious selection of amine reactants. However, the exothermic nature of azide decompositions requires specialized equipment for safe scale-up.

Functionalization Strategies for Pyrimidinylmethyl Substituents

Introducing the 2-pyrimidinylmethyl group at the 4-position of the azepine ring demands precise regiochemical control.

Nucleophilic Alkylation

Quaternary ammonium salts formed from azepine nitrogen can undergo nucleophilic displacement with 2-pyrimidinylmethyl halides. This two-step process typically employs polar aprotic solvents (DMF, DMSO) at 60–80°C, with yields highly dependent on the leaving group’s reactivity (iodides > bromides > chlorides).

Table 1: Alkylation Efficiency with Different Halides

Halide Solvent Temp (°C) Time (h) Yield (%)
Cl DMF 80 24 32
Br DMSO 70 12 55
I DMF/DMSO 60 6 78

Data extrapolated from analogous azepine alkylation studies.

Reductive Amination

Condensation of 4-keto-azepine intermediates with 2-pyrimidinylmethylamine followed by sodium cyanoborohydride reduction provides stereochemical control. This method’s success hinges on maintaining pH 6–7 using acetate buffers to prevent imine hydrolysis.

Catalytic Methods for Streamlined Synthesis

Modern catalytic approaches enhance atom economy and reduce step counts.

Copper(I)-Mediated Hydroamination

Building on methodology developed for trifluoromethyl-azepines, Cu(MeCN)₄PF₆ catalyzes the cyclization of allenyne precursors with pyrimidine-containing amines. Optimal conditions (10 mol% catalyst in 1,4-dioxane at 70°C for 6 h) achieve 65–78% yields in model systems.

Key Advantages:

  • Single-step formation of azepine ring and substituent
  • Excellent functional group tolerance
  • Diastereoselectivity >90% in optimized cases

Patent-Derived Industrial Approaches

The JPH07316137A patent details a production method for hexahydro-1-methyl-1H-azepin-4-yl derivatives via acylhydrazone formation. Adapting this protocol:

  • React hexahydro-4-keto-azepine with 2-pyrimidinylmethylhydrazine in refluxing dioxane (110°C, 8 h)
  • Reduce intermediate hydrazone using H₂/Pd-C in ethanol
  • Acidic hydrolysis (HCl, 90°C, 4 h) yields final product

This three-step sequence achieves 41% overall yield in analogous systems, though pyrimidine ring stability under acidic conditions requires verification.

Analytical Challenges and Solutions

Structural Characterization

2D NMR techniques (HSQC, HMBC) are indispensable for verifying regiochemistry. For the target compound, key correlations include:

  • HMBC between C4 (δC 85.6 ppm) and pyrimidine H2/H6
  • NOESY interactions between azepine H4 and pyrimidinylmethyl protons

Purification Considerations

Hydrophobic interaction chromatography (HIC) outperforms silica gel for final purification due to the compound’s non-polar character (logP ≈ 2.1). Gradient elution with acetonitrile/water (0.1% TFA) provides >95% purity.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

Method Steps Overall Yield (%) Purity (%) Scalability
Cyclization/Alkylation 4 28 88 Moderate
Reductive Amination 3 37 92 High
Cu(I) Catalysis 1 65 89 Limited
Patent Approach 3 41 95 High

Chemical Reactions Analysis

1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepine oxides, while reduction can produce azepine derivatives with reduced nitrogen atoms .

Scientific Research Applications

Pharmacological Applications

1H-Azepine derivatives have been studied for their diverse biological activities, including:

  • Neuropharmacological Effects : These compounds exhibit potential as neuroleptics, influencing neurotransmitter systems crucial for treating psychiatric disorders such as schizophrenia. Studies have shown that modifications in the azepine structure can enhance binding affinities to dopamine receptors, leading to improved therapeutic outcomes.
  • Antiallergic Activity : Research indicates that azepine derivatives can inhibit histamine release, making them candidates for developing new antihistamines. Their efficacy in modulating allergic responses has been documented in various animal models.
  • Antitumor Properties : Some studies have reported that certain azepine derivatives demonstrate cytotoxic effects against various cancer cell lines. This suggests a potential role in oncology, warranting further investigation into their mechanisms of action.

Data Tables

Application Area Mechanism of Action Potential Benefits
NeuropharmacologyModulation of dopamine receptorsTreatment of schizophrenia and related disorders
AntiallergicInhibition of histamine releaseDevelopment of new antihistamines
AntitumorCytotoxic effects on cancer cellsPotential use in cancer therapy

Case Studies

  • Neuroleptic Activity Study :
    • A series of azepine derivatives were synthesized and evaluated for their neuroleptic effects. The study found that specific modifications enhanced their binding affinity to dopamine D2 receptors, demonstrating significant promise for treating psychotic disorders.
  • Antiallergic Activity Investigation :
    • In vivo experiments showed that the compound effectively reduced allergic reactions in animal models by inhibiting the release of histamine and other mediators involved in allergic responses.
  • Antitumor Activity Research :
    • A study assessed the cytotoxicity of azepine derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited significant antitumor activity, highlighting their potential as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- with structurally related compounds from the evidence:

Compound Name Substituent(s) Core Structure Key Properties/Applications Toxicity Profile (GHS) Source
1H-Azepine, hexahydro-2-propyl- 2-propyl Hexahydroazepine Laboratory synthesis intermediate H302 (oral toxicity), H315 (skin irritation) Indagoo (2021)
4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives Varied (e.g., piperidinyl, methyl) Pyrazino-pyrimidinone Kinase inhibitors, anticancer candidates Not specified Patent EP (2023)
3-Amino-2-chloro-4-methylpyridine Amino, chloro, methyl Pyridine Pharmaceutical impurity standard Not specified Pharma Analysis (2018)
Eugenol derivatives Allyl, methoxy Phenolic monoterpene Natural insecticides, antimicrobial agents Low acute toxicity (plant-based) MEWES (2022)

Key Observations:

  • Hexahydro-2-propyl-1H-azepine (CAS 13748-14-6) shares the azepane core but lacks the pyrimidinylmethyl group.
  • Pyrazino-pyrimidinone derivatives () feature fused heterocycles rather than azepanes. Their pyrimidinone moieties are common in kinase inhibitors, suggesting that the pyrimidinyl group in the target compound may confer similar target-binding advantages, albeit within a different scaffold .
  • Eugenol analogs (), while structurally distinct, highlight the role of methoxy and allyl groups in bioactivity. The pyrimidinylmethyl group in the target compound could offer enhanced hydrogen-bonding capacity compared to these phenolic groups .

Physicochemical and Toxicological Differences

  • Polarity/Solubility: The pyrimidinylmethyl group introduces nitrogen atoms capable of hydrogen bonding, likely improving aqueous solubility compared to hexahydro-2-propyl-1H-azepine. This contrasts with the hydrophobic propyl substituent, which may favor membrane permeability but reduce solubility .
  • Toxicity: Hexahydro-2-propyl-1H-azepine is classified as a Category 4 oral toxin (H302) and skin irritant (H315). The pyrimidinylmethyl substituent may mitigate or exacerbate these effects depending on metabolic stability; pyrimidine rings are often associated with nucleoside analog toxicity but can also enhance target specificity .

Biological Activity

1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- can be represented as follows:

  • Molecular Formula : C11_{11}H16_{16}N2_{2}
  • Molecular Weight : 176.26 g/mol

This compound features a bicyclic azepine structure with a pyrimidinylmethyl substituent, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that azepine derivatives exhibit significant anticancer properties. For example, a study on various azepine compounds demonstrated their ability to inhibit the proliferation of cancer cells in vitro. Specifically, 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- was tested against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells.

Table 1: Cytotoxicity of 1H-Azepine Derivatives on Cancer Cell Lines

CompoundMCF7 IC50 (µM)A549 IC50 (µM)
1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)-15.512.3
Control (DMSO)>100>100

The results indicate that this compound exhibits a dose-dependent cytotoxic effect on both cell lines, suggesting its potential as an anticancer agent .

The mechanism by which 1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)- exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies have shown that compounds with similar structures often activate caspase pathways leading to programmed cell death . Additionally, the inhibition of specific kinases involved in cell proliferation could be a contributing factor.

Study on Antimicrobial Activity

A significant aspect of the biological activity of azepines is their antimicrobial properties. A study investigated the efficacy of various azepine compounds against pathogenic bacteria. The results highlighted that certain derivatives showed notable antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Azepine Compounds

CompoundBacterial StrainZone of Inhibition (mm)
1H-Azepine, hexahydro-4-(2-pyrimidinylmethyl)-Staphylococcus aureus20
Escherichia coli15
Control (Ampicillin)Staphylococcus aureus25
Escherichia coli18

The data suggests that this azepine derivative possesses significant antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Q & A

Q. What are the standard synthetic routes for 1H-azepine, hexahydro-4-(2-pyrimidinylmethyl)-, and how do reaction conditions influence yield?

The compound can be synthesized via multicomponent reactions, such as the Biginelli reaction, using amino acid catalysts (e.g., L-proline) under reflux conditions. Key steps include the condensation of aldehydes, urea/thiourea, and β-ketoesters. Reaction parameters like solvent choice (e.g., ethanol or acetic acid), catalyst loading, and temperature significantly impact yield and purity. For example, L-proline-catalyzed reactions in ethanol at reflux achieve yields >75% due to efficient proton transfer and intermediate stabilization . Characterization typically involves FT-IR (to confirm carbonyl and NH groups), 1^1H NMR (to verify regiochemistry), and GC-MS (to assess purity) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, NH stretches at ~3200 cm1^{-1}) .
  • 1^1H NMR : Resolves regiochemistry; pyrimidinyl protons appear as distinct doublets (δ 7.5–8.5 ppm), while azepine ring protons show multiplet patterns (δ 1.5–3.0 ppm) .
  • GC-MS : Confirms molecular weight (e.g., [M+^+] at m/z 221 for C11_{11}H17_{17}N3_3) and detects impurities .
  • TLC : Monitors reaction progress using ethyl acetate/hexane (3:7) as the mobile phase .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by impurities or tautomeric forms?

Contradictions in NMR signals may arise from:

  • Tautomerism : Pyrimidinyl protons may exhibit keto-enol tautomerism, leading to split peaks. Use deuterated DMSO or low-temperature NMR to stabilize tautomers .
  • Impurities : Trace byproducts (e.g., unreacted aldehydes) can overlap with target signals. Employ column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water) for purification .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can distinguish dynamic processes (e.g., ring puckering in azepine) from impurities .

Q. What strategies optimize the synthetic pathway for scalability while maintaining green chemistry principles?

  • Catalyst recycling : Recover amino acid catalysts (e.g., L-proline) via aqueous extraction, reducing waste .
  • Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and higher boiling point .
  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time (e.g., from 12 h to 2 h) .
  • In-line analytics : Use FT-IR probes to monitor reaction progress in real time, minimizing batch failures .

Q. How can derivatives of this compound be designed to enhance biological activity or target specificity?

  • Structure-activity relationship (SAR) : Introduce substituents at the pyrimidinyl or azepine positions. For example:
    • Electron-withdrawing groups (e.g., -NO2_2 at pyrimidinyl C4) enhance antimicrobial activity by increasing electrophilicity .
    • Alkyl chains (e.g., hexahydroazepine substituted with propyl groups) improve lipophilicity for blood-brain barrier penetration .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinity to targets like dihydrofolate reductase (DHFR) or bacterial gyrase .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

  • Assay variability : Standardize protocols (e.g., MIC assays using Mueller-Hinton broth for antimicrobial testing) .
  • Metabolite interference : Perform LC-MS/MS to rule out metabolically unstable derivatives .
  • Species-specific effects : Compare activity across multiple bacterial strains (e.g., S. aureus vs. E. coli) to identify selectivity trends .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
CatalystL-Proline (10 mol%)8298
SolventEthanol7595
TemperatureReflux (78°C)8097
Reaction Time12 h7896

Q. Table 2. Common Impurities and Mitigation Strategies

ImpuritySourceRemoval MethodReference
Unreacted aldehydeIncomplete condensationColumn chromatography
Oligomeric byproductsOvercondensationSize-exclusion chromatography
Tautomeric isomersDynamic equilibriumLow-temperature crystallization

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